molecular formula C12H8F3NO2S B2781186 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 17969-63-0

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B2781186
CAS RN: 17969-63-0
M. Wt: 287.26
InChI Key: IOSJMGIPOGWVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” is a chemical compound with the linear formula C12H8F3NO2S . It’s a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds is often achieved through various methods. One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and an acetic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and processes .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Method : The synthesis of these drugs involves various chemical reactions and processes .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Suzuki-Coupling Reactions

  • Application : “2-(Trifluoromethyl)phenylboronic acid” has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
  • Method : The compound is used in the synthesis of “4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine” as a potential antagonist of corticotropin-releasing hormone .
  • Results : The result is the synthesis of "4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine" .

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

  • Application : “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” has been used in microwave-assisted Suzuki-Miyaura cross-coupling .
  • Method : The compound is used as a reactant in the Suzuki-Miyaura cross-coupling reaction .
  • Results : The result is the synthesis of various organic compounds .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it’s likely that “2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” and similar compounds will continue to be of interest in various fields of research and development.

properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSJMGIPOGWVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

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